1-Aminopiperidine-2,6-dione

CAS No.: 114609-19-7

Cat. No.: VC14377724

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114609-19-7 |

|---|---|

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 1-aminopiperidine-2,6-dione |

| Standard InChI | InChI=1S/C5H8N2O2/c6-7-4(8)2-1-3-5(7)9/h1-3,6H2 |

| Standard InChI Key | PAMWIQZMLLUFBP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C(=O)C1)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

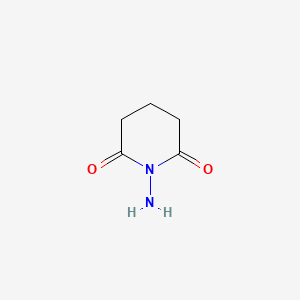

1-Aminopiperidine-2,6-dione (CAS 114609-19-7) has the molecular formula and a molecular weight of 128.129 g/mol . Its IUPAC name, 1-aminopiperidine-2,6-dione, reflects the substitution pattern on the piperidine ring. The compound’s structure features a six-membered ring with an amine group at position 1 and two carbonyl groups at positions 2 and 6 (Figure 1).

Table 1: Key identifiers of 1-aminopiperidine-2,6-dione

| Property | Value |

|---|---|

| CAS Registry Number | 114609-19-7 |

| Molecular Formula | |

| Molecular Weight | 128.129 g/mol |

| InChI Key | PAMWIQZMLLUFBP-UHFFFAOYSA-N |

| SMILES | C1C(N)C(=O)NC(=O)C1 |

| Topological Polar Surface Area | 63.4 Ų |

The computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, suggesting moderate solubility in polar solvents . The exact mass is 128.058577 g/mol, with a monoisotopic mass of 128.058577 Da .

Physical and Chemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-Aminopiperidine-2,6-dione | Not reported | Not reported | Not reported |

| 3-Aminopiperidine-2,6-dione | 142–143 | 334.5 | 1.243 |

| 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 | >300 (decomposes) | Not reported |

Applications in Pharmaceutical Chemistry

Role in PROTAC Development

1-Aminopiperidine-2,6-dione derivatives are critical in designing PROTACs, which recruit E3 ubiquitin ligases (e.g., cereblon) to degrade target proteins . For example, 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (CAS 1158264-69-7) serves as a cereblon-binding linker in PROTACs, enabling targeted protein degradation . The amino group in 1-aminopiperidine-2,6-dione may facilitate similar interactions, though specific studies are pending.

Recent Research and Future Directions

Advances in Synthesis

Recent methodologies emphasize green chemistry principles, such as the palladium-catalyzed route for pomalidomide . Applying similar strategies to 1-aminopiperidine-2,6-dione could enhance yield and reduce environmental impact.

Emerging Therapeutic Applications

PROTACs and targeted protein degradation represent a frontier in drug discovery . The adaptability of 1-aminopiperidine-2,6-dione’s scaffold makes it a candidate for developing next-generation therapeutics against cancers and neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume